molecular formula C14H11FO3 B6370439 Methyl 2-fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylate CAS No. 1261944-01-7

Methyl 2-fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B6370439
CAS No.: 1261944-01-7
M. Wt: 246.23 g/mol
InChI Key: NEQNFZUKMRTYMR-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-3’-hydroxy-[1,1’-biphenyl]-4-carboxylate is a fluorinated biphenyl derivative This compound is of interest due to its unique structural features, which include a fluorine atom and a hydroxyl group on the biphenyl scaffold

Properties

IUPAC Name

methyl 3-fluoro-4-(3-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-14(17)10-5-6-12(13(15)8-10)9-3-2-4-11(16)7-9/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQNFZUKMRTYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC(=CC=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683578
Record name Methyl 2-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-01-7
Record name Methyl 2-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-fluoro-3’-hydroxy-[1,1’-biphenyl]-4-carboxylate typically involves the coupling of a fluorinated benzene derivative with a hydroxylated biphenyl compound. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the biphenyl bond. The reaction conditions often include the use of a base such as sodium carbonate and a solvent like tetrahydrofuran (THF) or water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-3’-hydroxy-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carboxylate group produces an alcohol.

Scientific Research Applications

Methyl 2-fluoro-3’-hydroxy-[1,1’-biphenyl]-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-fluoro-3’-hydroxy-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-fluoro-3’-hydroxy-[1,1’-biphenyl]-4-carboxylate is unique due to the specific combination of a fluorine atom and a hydroxyl group on the biphenyl scaffold

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